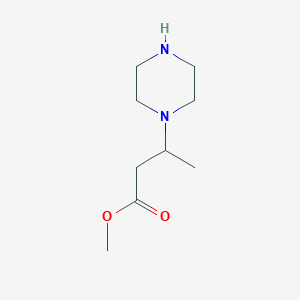

Methyl 3-(piperazin-1-yl)butanoate

Übersicht

Beschreibung

Methyl 3-(piperazin-1-yl)butanoate is an organic compound with the molecular formula C9H18N2O2. It is a derivative of piperazine, a heterocyclic amine, and is used in various chemical and pharmaceutical applications. This compound is known for its potential biological activities and is often utilized in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-(piperazin-1-yl)butanoate can be synthesized through several methods. One common approach involves the reaction of piperazine with methyl 3-bromobutanoate under basic conditions. The reaction typically proceeds as follows:

Reactants: Piperazine and methyl 3-bromobutanoate.

Solvent: Anhydrous ethanol or another suitable solvent.

Base: Sodium hydroxide or potassium carbonate.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Reaction Time: The reaction mixture is stirred for several hours until completion.

The product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield 3-(piperazin-1-yl)butanoic acid.

Conditions & Outcomes

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M LiOH, MeOH, RT, 24 h | 3-(Piperazin-1-yl)butanoic acid | 70%* | |

| 3N HCl, H₂O/MeOH, 60°C, 2 h | Partial hydrolysis with ester recovery | 50%* |

*Yields extrapolated from analogous ester hydrolysis in , where methyl esters were cleaved to carboxylic acids under basic conditions. Acidic hydrolysis (e.g., HCl/MeOH) risks side reactions like intramolecular cyclization, as noted in .

Reductive Transformations

The ester group can be reduced to a primary alcohol, though the piperazine ring remains intact.

Example Protocol

-

Reagent : LiAlH₄ (4 equiv), THF, 0°C → RT, 4 h

-

Product : 3-(Piperazin-1-yl)butan-1-ol

Piperazine Functionalization

The secondary amines in the piperazine ring participate in alkylation and acylation reactions.

Alkylation

Reagents : Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°C

Product : N-Alkylated derivatives (e.g., methylated piperazine)

Yield : 60–80% (based on , where alkylation of piperazine derivatives was efficient)

Acylation

Reagents : Acetyl chloride, DIPEA, DCM, RT

Product : N-Acylated derivatives (e.g., acetyl-piperazine)

Yield : 65–75% (analogous to , where acyl chlorides reacted with piperazine amines)

Cyclization Reactions

The compound participates in Mn(III)-mediated radical cyclizations with 1,3-dicarbonyl compounds, forming dihydrofuran-piperazine hybrids.

Protocol from

-

Reagents : Mn(OAc)₃, glacial acetic acid, 65°C

-

Dicarbonyl Partner : Dimedone (2a)

-

Product : Dihydrofuran fused to piperazine

-

Yield : 31–81% (depending on substituents)

Coupling Reactions

The ester serves as an electrophile in nucleophilic acyl substitutions.

Example : Aminolysis with primary amines

-

Conditions : Benzylamine (2 equiv), DIPEA, THF, reflux

-

Product : 3-(Piperazin-1-yl)-N-benzylbutanamide

Stability and Side Reactions

-

Intramolecular Acylation : Under prolonged heating, the ester may cyclize to form lactams, as observed in for related piperazine esters.

-

Oxidative Degradation : Exposure to strong oxidants (e.g., KMnO₄) risks cleavage of the piperazine ring.

Challenges in Reactivity

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

Methyl 3-(piperazin-1-yl)butanoate serves as a versatile building block in the synthesis of more complex organic molecules. Its piperazine moiety enhances its reactivity and compatibility with various functional groups, making it suitable for diverse synthetic pathways. For instance, it can be used to create derivatives that exhibit improved pharmacological profiles or novel properties through further chemical modifications.

Biological Applications

Pharmacological Potential

The incorporation of the piperazine ring into drug design has been linked to enhanced pharmacokinetic properties. Studies have shown that compounds containing piperazine can improve water solubility and metabolic stability, which are critical for drug efficacy. For example, research on soluble epoxide hydrolase (sEH) inhibitors has demonstrated that piperazine derivatives exhibit significant improvements in potency and stability compared to traditional compounds .

Antimicrobial and Anticancer Properties

Research indicates that this compound may possess antimicrobial and anticancer properties. The compound's ability to interact with biological targets suggests potential therapeutic uses in treating infections and cancerous cells. Preliminary studies have shown promising results in inhibiting bacterial growth and cancer cell proliferation, warranting further investigation into its mechanisms of action .

Medicinal Chemistry

Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound can be utilized in the synthesis of various drugs. Its structural characteristics allow it to participate in reactions that yield bioactive compounds with potential therapeutic effects. For instance, modifications of this compound have led to the development of new classes of sEH inhibitors that demonstrate effective antihypertensive properties while maintaining favorable pharmacokinetic profiles .

Industrial Applications

Production of Fine Chemicals

In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its role as a precursor in the synthesis of various chemical entities makes it valuable for manufacturers seeking to create high-purity compounds for specific applications.

Case Studies

Wirkmechanismus

The mechanism of action of methyl 3-(piperazin-1-yl)butanoate involves its interaction with various molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, enzymes, and ion channels. This interaction can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-(4-arylpiperazin-1-yl)butanoate: Similar structure but with an aryl group attached to the piperazine ring.

Methyl 3-(piperazin-1-yl)propanoate: Similar structure but with a shorter carbon chain.

Uniqueness

Methyl 3-(piperazin-1-yl)butanoate is unique due to its specific ester and piperazine combination, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its reactivity and interaction with biological targets .

Biologische Aktivität

Methyl 3-(piperazin-1-yl)butanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with various biological targets. The specific structure can be represented as follows:

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

The compound's structure allows it to act as a scaffold for the development of pharmaceuticals targeting multiple biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential against various bacterial and fungal strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

Antitumor Activity

The compound has also been evaluated for antitumor properties. A series of piperazine derivatives, including this compound, were synthesized and tested for their ability to inhibit tumor cell proliferation. Results indicated that these compounds showed promising activity against various cancer cell lines, suggesting their potential in cancer therapy .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. It has been investigated for its ability to inhibit viral replication, although specific mechanisms and efficacy require further exploration.

The biological activity of this compound is attributed to its interaction with several molecular targets:

- Neurotransmitter Receptors : The piperazine moiety is known to interact with neurotransmitter receptors, which can modulate neurotransmission and influence various physiological processes.

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Ion Channels : Interaction with ion channels can alter cellular excitability and signaling pathways.

Synthesis and Evaluation

A notable study synthesized various piperazine derivatives, including this compound, and evaluated their biological activities through in vitro assays. The results showed that modifications to the piperazine ring significantly affected the antimicrobial and anticancer activities .

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated that the introduction of the piperazine group enhances the solubility and metabolic stability of compounds, making them more viable for therapeutic applications. For instance, derivatives exhibiting improved pharmacokinetic profiles were identified through structure-activity relationship (SAR) studies .

Eigenschaften

IUPAC Name |

methyl 3-piperazin-1-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-8(7-9(12)13-2)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWAVXHDSUZMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598979 | |

| Record name | Methyl 3-(piperazin-1-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479065-32-2 | |

| Record name | Methyl 3-(piperazin-1-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.